molecular formula C28H24N2O5S2 B12023969 Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-93-2

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12023969
CAS No.: 617696-93-2
M. Wt: 532.6 g/mol
InChI Key: BGIUXRQFCNLYBG-PXLXIMEGSA-N
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Description

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by:

  • A 2,3-dimethoxybenzylidene substituent at position 2, contributing to electron-rich aromatic interactions .
  • A thiophen-2-yl group at position 5, which may influence redox properties and binding to sulfur-containing biological targets .
  • A 7-methyl group, likely stabilizing the puckered conformation of the thiazolopyrimidine ring .

The compound is synthesized via condensation of a pyrimidine precursor with 2,3-dimethoxybenzaldehyde in the presence of chloroacetic acid and sodium acetate under reflux conditions, followed by crystallization .

Properties

CAS No.

617696-93-2

Molecular Formula

C28H24N2O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

benzyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O5S2/c1-17-23(27(32)35-16-18-9-5-4-6-10-18)24(21-13-8-14-36-21)30-26(31)22(37-28(30)29-17)15-19-11-7-12-20(33-2)25(19)34-3/h4-15,24H,16H2,1-3H3/b22-15+

InChI Key

BGIUXRQFCNLYBG-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethoxybenzaldehyde

The 2,3-dimethoxybenzylidene moiety in the target compound originates from 2,3-dimethoxybenzaldehyde, a critical intermediate synthesized via Friedel-Crafts alkylation. As disclosed in Patent CN108794317A, 1,2-dimethoxybenzene reacts with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine under reflux conditions . The reaction proceeds in dimethylbenzene at 100°C for six hours, achieving yields exceeding 93% after purification . This method outperforms prior approaches in simplicity and efficiency, eliminating the need for expensive catalysts or harsh conditions. The structure of 2,3-dimethoxybenzaldehyde is confirmed via 1H^1H NMR, with characteristic aromatic proton signals at δ 7.45 (d, 1H), δ 7.05 (d, 1H), and δ 3.90 (s, 6H) for the methoxy groups .

Biginelli Condensation for Dihydropyrimidine Formation

The dihydropyrimidine (DHPM) core is constructed via a three-component Biginelli condensation, adapting methodologies from Nature and MDPI studies . Thiophene-2-carbaldehyde (5 mmol), benzyl acetoacetate (5 mmol), and thiourea (7.5 mmol) are heated at 100°C for three hours in the presence of NH4_4Cl (0.8 mmol) . This step introduces the thiophen-2-yl group at position 5 and the benzyl carboxylate at position 6. The reaction is quenched with cold water, and the crude DHPM is recrystallized from ethanol, yielding a white crystalline solid (75–82%) . Key spectral data include 1H^1H NMR resonances for the thiophene protons (δ 7.35–7.45), methyl group (δ 2.40, s, 3H), and benzyl ester (δ 5.15, s, 2H) .

Cyclization to Thiazolo[3,2-a]Pyrimidine

Cyclization of the DHPM intermediate into the thiazolo[3,2-a]pyrimidine framework is achieved using ethyl chloroacetate. Following MDPI’s protocol, the DHPM (1 mmol) is refluxed with excess ethyl chloroacetate (1 mL) at 110–115°C for 30 minutes . The resultant hydrochloride salt is neutralized with ammonia (pH 7.5–8.0), and the product is extracted with chloroform . This step forms the thiazole ring fused to the pyrimidine, confirmed by 13C^{13}C NMR signals at δ 165.2 (C=O) and δ 105.8 (C-S) . Yields range from 80–88%, depending on the substitution pattern .

Incorporation of the 2,3-Dimethoxybenzylidene Group

The benzylidene group at position 2 is introduced via Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine and 2,3-dimethoxybenzaldehyde. As detailed in MDPI’s work, the reaction is conducted in ethanol under acidic catalysis (e.g., piperidine or acetic acid) at 80°C for 4–6 hours . The Schiff base formation is monitored via TLC, and the product is purified via recrystallization from ethanol, yielding 85–90% . The (E)-configuration of the benzylidene double bond is confirmed by X-ray diffraction, showing a dihedral angle of 12.5° between the thiazolo and benzylidene planes .

Final Esterification and Purification

While the benzyl carboxylate is typically introduced during the Biginelli step via benzyl acetoacetate, alternative routes involve transesterification. For instance, ethyl esters from initial syntheses are saponified to carboxylic acids (using NaOH/EtOH) and re-esterified with benzyl chloride under Steglich conditions (DCC, DMAP) . However, this method introduces additional steps and reduces overall yield (65–70%) compared to direct benzyl acetoacetate use . Final purification employs column chromatography (hexane:ethyl acetate, 3:1) or preparative TLC, with mass spectrometry confirming the molecular ion peak at m/z 532.64 [M+H]+^+ .

Analytical Characterization

The target compound is rigorously characterized using multimodal techniques:

  • 1H^1H NMR (DMSO-d6_6): δ 8.20 (s, 1H, CH=N), δ 7.60–7.10 (m, 7H, aromatic), δ 5.15 (s, 2H, OCH2_2Ph), δ 3.85 (s, 6H, OCH3_3), δ 2.35 (s, 3H, CH3_3) .

  • 13C^{13}C NMR : δ 170.5 (C=O), δ 162.3 (C=N), δ 150.1–110.8 (aromatic carbons), δ 56.2 (OCH3_3), δ 21.5 (CH3_3) .

  • X-ray Crystallography : Monoclinic crystal system, space group P21_1/c, with unit cell parameters a = 8.92 Å, b = 12.45 Å, c = 14.20 Å .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
2,3-Dimethoxybenzaldehyde1,2-Dimethoxybenzene, formaldehyde, MgCl2_293.1
DHPM FormationThiophene-2-carbaldehyde, benzyl acetoacetate75–82
CyclizationEthyl chloroacetate, 110–115°C80–88
Benzylidene Incorporation2,3-Dimethoxybenzaldehyde, ethanol, 80°C85–90
Final EsterificationBenzyl chloride, DCC, DMAP65–70

Challenges and Optimization Opportunities

While current methods achieve moderate to high yields, scalability remains limited by the use of stoichiometric MgCl2_2 and hazardous solvents like dimethylbenzene . Catalytic asymmetric variants for benzylidene incorporation and enzyme-mediated cyclization (e.g., laccase oxidation) represent underexplored avenues. Additionally, replacing thiourea with greener alternatives (e.g., thiosemicarbazide) could enhance sustainability.

Chemical Reactions Analysis

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiophene rings, using reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include modifications to the:

Ester group (position 6),

Benzylidene substituent (position 2),

Aryl/heteroaryl groups (position 5).

Compound Name Substituents (Position 2 / Position 5 / Position 6) Pharmacological Activity Melting Point (°C) Yield (%) Reference ID
Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-... 2,3-Dimethoxybenzylidene / Thiophen-2-yl / Benzyl Not reported N/A N/A
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... 2-Fluorobenzylidene / Phenyl / Ethyl Anticancer (in vitro) N/A 68
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... 2,4,6-Trimethoxybenzylidene / Phenyl / Ethyl Antifungal 427–428 78
Ethyl 2-(4-cyanobenzylidene)-7-methyl-3-oxo-5-(5-methylfuran-2-yl)-... 4-Cyanobenzylidene / 5-Methylfuran-2-yl / Ethyl Not reported 213–215 68
Benzyl 2-(4-dimethylaminobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-... 4-Dimethylaminobenzylidene / Thiophen-2-yl / Benzyl Antiviral (predicted) N/A N/A

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., methoxy in 2,3-dimethoxybenzylidene) enhance aromatic π-π stacking interactions, while electron-withdrawing groups (e.g., cyano in 4-cyanobenzylidene) may alter redox properties .
  • Heteroaryl Groups : Thiophen-2-yl and furan-2-yl substituents at position 5 contribute to diverse bioactivity, including antimicrobial and anticancer effects .

Pharmacological Activity Trends

  • Anticancer Activity : Fluorinated benzylidene derivatives (e.g., 2-fluorobenzylidene) show promise in docking studies against kinase targets .
  • Antimicrobial Activity : Mannich base derivatives with morpholine substituents exhibit broad-spectrum activity against E. coli and C. albicans .

Physicochemical Properties

  • Melting Points: Electron-withdrawing groups (e.g., cyano) lower melting points (213–215°C) compared to electron-donating methoxy derivatives (427–428°C) .
  • Spectral Data : IR and NMR spectra consistently confirm the presence of carbonyl (C=O, 1700–1750 cm⁻¹) and nitrile (CN, ~2220 cm⁻¹) groups .

Biological Activity

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure with several functional groups that enhance its biological activity. Its molecular formula is C28H24N2O5S2C_{28}H_{24}N_{2}O_{5}S_{2} with a molecular weight of 532.6 g/mol. The presence of both methoxy and thiophene groups contributes to its diverse chemical properties.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidine, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. A study demonstrated that related thiazolo-pyrimidine compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 0.24 μg/mL .

Microorganism MIC (μg/mL) Reference Compound
Staphylococcus aureus0.06Ampicillin
Escherichia coli0.12Ampicillin
Candida albicans4.01Fluconazole

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory process. The IC50 values for COX-II inhibition ranged from 0.52 to 22.25 μM, indicating moderate to strong inhibitory effects compared to standard anti-inflammatory drugs like Celecoxib .

3. Cytotoxicity

Cytotoxicity assays have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. In particular, it has shown promising results in inhibiting the growth of HeLa and MCF-7 cells, with IC50 values suggesting significant potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Groups : The presence of methoxy groups enhances lipophilicity and improves interaction with biological targets.
  • Thiazole and Pyrimidine Rings : These rings are crucial for the compound's antimicrobial and anticancer activities due to their ability to interact with various enzymes and receptors.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several thiazolo-pyrimidine derivatives found that those with electron-withdrawing groups exhibited improved antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inhibition of COX Enzymes : Research has shown that modifications in the aromatic rings significantly affect COX-II selectivity and anti-inflammatory potency, suggesting a pathway for optimizing this compound's therapeutic profile .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The synthesis involves multi-step reactions starting with precursors like thiouracil derivatives, aromatic aldehydes, and chloroacetic acid. Key steps include:

  • Condensation reactions under reflux with acetic acid/acetic anhydride mixtures, catalyzed by sodium acetate .
  • Microwave-assisted techniques to enhance reaction rates and yields (e.g., 8–10 hours under reflux yields ~78% after recrystallization) .
  • Purification via recrystallization (ethyl acetate/ethanol) or chromatography .
    Critical parameters : Temperature (reflux conditions), solvent polarity, and stoichiometric ratios of aldehydes to thiouracil derivatives .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., benzylidene CH protons at δ 7.94 ppm) and confirms substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 532.6 g/mol via [M+H]+ peaks) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) and hydrogen-bonding networks .

Advanced: How can synthesis yields be systematically optimized?

Answer:

  • Design of Experiments (DOE) : Vary parameters like temperature (80–120°C), solvent (DMF vs. toluene), and catalyst (palladium/copper) to identify optimal conditions .
  • Real-time monitoring : Use HPLC to track intermediate formation and minimize side products .
  • Green chemistry : Replace acetic anhydride with ionic liquids to improve atom economy .

Advanced: What methodologies elucidate its mechanism of action in cancer cells?

Answer:

  • Enzyme inhibition assays : Measure IC50 values against cyclooxygenase (COX) isoforms (e.g., COX-1/COX-2) via fluorometric kits .
  • Molecular docking : Simulate interactions with kinase domains (e.g., PKCK2) using AutoDock Vina, focusing on substituent effects (e.g., dimethoxy groups enhancing hydrophobic binding) .
  • Cell-based assays : Quantify apoptosis (Annexin V staining) and proliferation (MTT assays) in HeLa or MCF-7 lines .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Compare experimental variables :

    ParameterStudy A Study B
    Cell lineMCF-7HeLa
    Concentration10 µM50 µM
    Assay duration48 hours72 hours
  • Validate protocols : Standardize ROS (DCFH-DA) and cytotoxicity (LDH release) assays across labs .

Advanced: How to analyze intermolecular interactions in its crystal structure?

Answer:

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., C—H···O chains along the c-axis) using Etter’s notation .
  • Hirshfeld surfaces : Quantify contact contributions (e.g., 12% H···O, 8% π-π stacking) via CrystalExplorer .

Advanced: What computational methods predict substituent effects on bioactivity?

Answer:

  • QSAR modeling : Correlate Hammett constants (σ) of substituents (e.g., -OCH3 vs. -Cl) with IC50 values .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potentials (ESP) and identify nucleophilic regions .

Advanced: How to assess conformational flexibility of the thiazolo-pyrimidine core?

Answer:

  • Cremer-Pople parameters : Calculate puckering amplitude (q = 0.224 Å) and phase angle (θ) from X-ray data to classify ring conformation (e.g., flattened boat) .
  • Molecular dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (e.g., water) to analyze torsional mobility of the benzylidene group .

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